molecular formula C17H20N2O3S2 B4019356 N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide

N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide

Cat. No. B4019356
M. Wt: 364.5 g/mol
InChI Key: GUNMXUFRVMYQSM-UHFFFAOYSA-N
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Description

Sulfonamides, including N-heteroaryl sulfonamides, are significant in medicinal chemistry due to their presence in FDA-approved drugs and therapeutic agents. The synthesis of these compounds is a key area of interest among organic chemists due to their wide application and the advantages of direct C–N bond formation through N-heteroarylation of sulfonamides, which avoids the genotoxicity common in traditional methods (Ghosh, Pal, & Hajra, 2023).

Synthesis Analysis

The direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines has emerged as an efficient method for synthesizing aryl N-aminosulfonamides, showcasing the versatility and simplicity of sulfonamide chemistry (Hsu et al., 2023).

Molecular Structure Analysis

The sulfonamide group is a bioisostere for several functional groups, offering a wide range of derivatives from a variety of amines and sulfonyl chlorides. This structural adaptability is crucial in medicinal chemistry for the development of new drugs with enhanced efficacy and reduced side effects (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, contributing to their broad application in drug synthesis and development. Their chemical stability and reactivity towards different reagents underpin their utility in creating a wide array of biologically active molecules (Kadhim et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is crucial in drug development. For instance, a similar compound was found to be an intermediate for preparing COX-2 inhibitors, which have analgesic and anti-inflammatory action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and safety precautions .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13(17(20)18-14-8-7-11-16(12-14)23-2)19(24(3,21)22)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNMXUFRVMYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7151215

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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